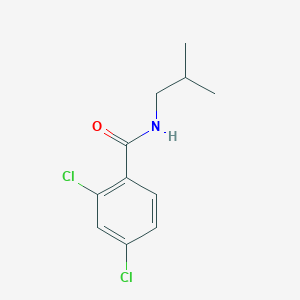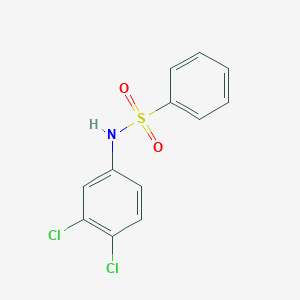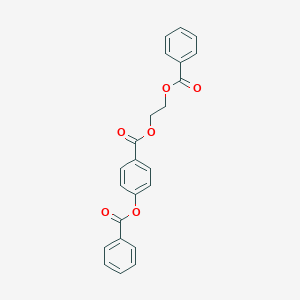![molecular formula C37H29NO3S B312847 6-(4-methoxyphenyl)-2,3,4a-triphenyl-5,6-dihydro-1H,4aH-[1,3]oxazino[2,3-d][1,5]benzothiazepin-1-one](/img/structure/B312847.png)
6-(4-methoxyphenyl)-2,3,4a-triphenyl-5,6-dihydro-1H,4aH-[1,3]oxazino[2,3-d][1,5]benzothiazepin-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-methoxyphenyl)-2,3,4a-triphenyl-5,6-dihydro-1H,4aH-[1,3]oxazino[2,3-d][1,5]benzothiazepin-1-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by its multiple aromatic rings and heterocyclic components, which contribute to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-methoxyphenyl)-2,3,4a-triphenyl-5,6-dihydro-1H,4aH-[1,3]oxazino[2,3-d][1,5]benzothiazepin-1-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate aromatic aldehydes with heterocyclic amines under acidic or basic conditions. The reaction is often facilitated by catalysts such as Lewis acids or bases to enhance the yield and selectivity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost-effectiveness, and environmental considerations. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to ensure high purity and yield in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
6-(4-methoxyphenyl)-2,3,4a-triphenyl-5,6-dihydro-1H,4aH-[1,3]oxazino[2,3-d][1,5]benzothiazepin-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents under controlled temperature and solvent conditions.
Major Products
The major products formed from these reactions include various substituted aromatic compounds, alcohols, amines, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
6-(4-methoxyphenyl)-2,3,4a-triphenyl-5,6-dihydro-1H,4aH-[1,3]oxazino[2,3-d][1,5]benzothiazepin-1-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers due to its unique structural features.
Mécanisme D'action
The mechanism of action of 6-(4-methoxyphenyl)-2,3,4a-triphenyl-5,6-dihydro-1H,4aH-[1,3]oxazino[2,3-d][1,5]benzothiazepin-1-one involves its interaction with specific molecular targets and pathways. The compound’s aromatic and heterocyclic components allow it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Triphenylpyrylium tetrafluoroborate: Known for its use as a sensitizer in photooxidation reactions.
2,4,6-Triphenyl-1,3,5-triazine: Utilized in the synthesis of organic light-emitting diodes (OLEDs).
4-Methoxyphenyl 2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranoside: A compound with similar aromatic and methoxy functional groups.
Uniqueness
6-(4-methoxyphenyl)-2,3,4a-triphenyl-5,6-dihydro-1H,4aH-[1,3]oxazino[2,3-d][1,5]benzothiazepin-1-one stands out due to its unique combination of aromatic, heterocyclic, and methoxy functional groups
Propriétés
Formule moléculaire |
C37H29NO3S |
|---|---|
Poids moléculaire |
567.7 g/mol |
Nom IUPAC |
6-(4-methoxyphenyl)-2,3,4a-triphenyl-5,6-dihydro-[1,3]oxazino[2,3-d][1,5]benzothiazepin-1-one |
InChI |
InChI=1S/C37H29NO3S/c1-40-30-23-21-26(22-24-30)33-25-37(29-17-9-4-10-18-29)38(31-19-11-12-20-32(31)42-33)36(39)34(27-13-5-2-6-14-27)35(41-37)28-15-7-3-8-16-28/h2-24,33H,25H2,1H3 |
Clé InChI |
TXEODTKIRHQHBZ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2CC3(N(C4=CC=CC=C4S2)C(=O)C(=C(O3)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 |
SMILES canonique |
COC1=CC=C(C=C1)C2CC3(N(C4=CC=CC=C4S2)C(=O)C(=C(O3)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![1-[4-(Pentylamino)phenyl]-1-propanone](/img/structure/B312778.png)

![{3-(2-Chlorophenyl)-1-[(4-methylphenyl)sulfonyl]-2-aziridinyl}(phenyl)methanone](/img/structure/B312784.png)
![S-(2-{[(benzyloxy)carbonyl]amino}-1-phenylethyl) ethanethioate](/img/structure/B312788.png)
![7-(2-Chlorophenyl)-4,5-diphenyl-8-thia-2-azatricyclo[7.4.0.02,5]trideca-1(13),9,11-trien-3-one](/img/structure/B312789.png)
